molecular formula C16H16INO B244755 N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide

N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide

Cat. No. B244755
M. Wt: 365.21 g/mol
InChI Key: SQBUZQPAMMPYTE-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide, also known as IMD-0354, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to exhibit anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide involves the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of various genes involved in cell survival, proliferation, and inflammation. In the absence of stimuli, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various stimuli such as pro-inflammatory cytokines, IκB proteins are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide inhibits NF-κB activity by binding to the IKK-beta (IκB kinase beta) subunit of the IKK complex, which is responsible for the phosphorylation and degradation of IκB proteins. By inhibiting the activity of IKK-beta, N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide prevents the degradation of IκB proteins and sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide have been extensively studied in various animal models and cell lines. In cancer research, N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been shown to induce apoptosis and inhibit cancer cell proliferation in various cancer cell lines such as breast cancer, prostate cancer, and leukemia. In inflammation and autoimmune disorders, N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been shown to reduce inflammation and prevent tissue damage in various animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

The advantages of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide for lab experiments include its high purity and specificity for NF-κB inhibition. N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications, and its mechanism of action has been well-characterized. The limitations of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide for lab experiments include its potential toxicity and off-target effects. N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been shown to inhibit the activity of other kinases such as JAK2 and ERK1/2, which may contribute to its anti-cancer and anti-inflammatory effects.

Future Directions

For N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide research include the development of more potent and selective inhibitors of NF-κB activity. The potential therapeutic applications of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide in various diseases such as cancer and autoimmune disorders warrant further investigation. The development of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide analogs with improved pharmacokinetic properties and reduced toxicity may also enhance its therapeutic potential. Additionally, the identification of biomarkers for patient selection and monitoring may improve the clinical efficacy of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide in various diseases.

Synthesis Methods

The synthesis of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide involves the condensation of 4-iodo-2-methylbenzoic acid with 3,5-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide. This synthesis method has been optimized to yield high purity and high yield of N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer research, N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the development and progression of cancer. By inhibiting NF-κB activity, N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been shown to induce apoptosis (programmed cell death) and inhibit cancer cell proliferation in various cancer cell lines.
In inflammation and autoimmune disorders, N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting the production of these cytokines, N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide has been shown to reduce inflammation and prevent tissue damage in various animal models of inflammation and autoimmune disorders.

properties

Molecular Formula

C16H16INO

Molecular Weight

365.21 g/mol

IUPAC Name

N-(4-iodo-2-methylphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C16H16INO/c1-10-6-11(2)8-13(7-10)16(19)18-15-5-4-14(17)9-12(15)3/h4-9H,1-3H3,(H,18,19)

InChI Key

SQBUZQPAMMPYTE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C)C

Origin of Product

United States

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